molecular formula C15H22O5 B15345772 (R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate CAS No. 1173666-68-6

(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate

Cat. No.: B15345772
CAS No.: 1173666-68-6
M. Wt: 282.33 g/mol
InChI Key: ADYVBNMSHQXQGS-UHFFFAOYSA-N
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Description

®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a dioxolane ring fused with a naphthalene moiety, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

Types of Reactions

®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong acids and bases, oxidizing agents like CrO₃ and KMnO₄, and reducing agents such as NaBH₄ . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .

Biology and Medicine

In biology and medicine, ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate is studied for its potential therapeutic properties. Its interactions with biological molecules can provide insights into new drug development .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic dioxolanes and naphthalene derivatives. Examples are spiro[1,3-dioxolane-2,1’-naphthalene] and methyl-6’-hydroxy-8a’-methyl-hexahydro-naphthalene derivatives .

Uniqueness

What sets ®-Methyl-6’-hydroxy-8a’-methyl-3’,4’,4a’,5’,8’,8a’-hexahydro-2’H-spiro[1,3-dioxolane-2,1’-naphthalene]-7’-carboxylate apart is its specific stereochemistry and the presence of both dioxolane and naphthalene rings. This unique combination provides distinct chemical and biological properties, making it a subject of interest in various research fields .

Properties

CAS No.

1173666-68-6

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

methyl 3'-hydroxy-8'a-methylspiro[1,3-dioxolane-2,8'-1,4,4a,5,6,7-hexahydronaphthalene]-2'-carboxylate

InChI

InChI=1S/C15H22O5/c1-14-9-11(13(17)18-2)12(16)8-10(14)4-3-5-15(14)19-6-7-20-15/h10,16H,3-9H2,1-2H3

InChI Key

ADYVBNMSHQXQGS-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=C(CC1CCCC23OCCO3)O)C(=O)OC

Origin of Product

United States

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